m-PEG8-NHS ester (CAS: 756525-90-3) is a monodisperse, amine-reactive polyethylene glycol (dPEG) linker featuring a defined 8-unit chain length, a methoxy capping group, and an N-hydroxysuccinimide (NHS) ester terminus. With an exact molecular weight of 509.55 Da and a spacer length of approximately 29.8 Angstroms, this reagent is explicitly designed for the precise modification of primary amines on proteins, peptides, and functionalized surfaces . In procurement and manufacturing contexts, the discrete nature of the PEG8 chain eliminates the polymeric distribution inherent to traditional PEGs, while the pre-activated NHS ester enables rapid, reagent-free coupling at physiological pH without the need for in situ activation [1].
Substituting m-PEG8-NHS ester with polydisperse mPEG-NHS (e.g., MW 400) introduces a Gaussian distribution of chain lengths, which severely complicates LC-MS deconvolution and makes exact Drug-to-Antibody Ratio (DAR) quantification nearly impossible for regulatory compliance [1]. Furthermore, substituting with shorter discrete PEGs (like m-PEG4-NHS) often fails to provide sufficient aqueous solubility for highly hydrophobic payloads, leading to aggregation during formulation [2]. Conversely, utilizing longer variants (such as m-PEG12-NHS) increases the hydrodynamic radius unnecessarily, which can sterically hinder receptor binding or active site accessibility on smaller targeting peptides [3]. Finally, procuring the unactivated m-PEG8-carboxylic acid requires the addition of coupling agents like EDC, which lowers overall conjugation yield through competing hydrolysis and necessitates additional downstream purification steps [4].
The use of discrete m-PEG8-NHS ester results in a single, predictable mass shift (+411.2 Da) upon conjugation to a primary amine, enabling baseline resolution in LC-MS spectra [1]. In contrast, conjugation with polydisperse mPEG400-NHS yields a complex mixture of species (typically n=6 to n=11), which obscures precise mass characterization and complicates Chemistry, Manufacturing, and Controls (CMC) validation [2].
| Evidence Dimension | Conjugate mass spectral purity |
| Target Compound Data | Single conjugate mass peak (100% molecular uniformity) |
| Comparator Or Baseline | Polydisperse mPEG400-NHS (Gaussian distribution of 5+ mass peaks) |
| Quantified Difference | Reduction from multi-peak distribution to a single defined mass shift |
| Conditions | LC-MS analysis of modified peptide or protein |
Absolute molecular uniformity is critical for passing regulatory CMC requirements and accurately calculating DAR in therapeutic conjugates.
m-PEG8-NHS provides a specific spacer length of approximately 29.8 Angstroms, which is sufficient to shield hydrophobic domains and enhance solubility without masking the active sites of conjugated ligands . Studies optimizing immunomodulatory conjugates have demonstrated that while PEGylation is necessary to counterbalance lipophilicity, extending the chain to PEG12 or beyond can significantly reduce binding affinity and cellular internalization rates due to excessive steric bulk [1].
| Evidence Dimension | Spacer length and steric interference |
| Target Compound Data | m-PEG8-NHS (~29.8 Angstroms spacer length, optimal balance) |
| Comparator Or Baseline | m-PEG12-NHS or longer (>40 Angstroms spacer length) |
| Quantified Difference | ~25-30% reduction in spatial bulk compared to PEG12, preserving ligand-receptor interactions |
| Conditions | Receptor binding assays of PEGylated targeting ligands |
Buyers must select a PEG length that solubilizes the payload without destroying the biological activity of the targeting vector.
As a pre-activated ester, m-PEG8-NHS achieves high-yielding amide bond formation (>90% conversion) with primary amines in aqueous buffers (pH 7.2-8.0) within 15 to 30 minutes at room temperature [1]. Procuring the precursor m-PEG8-carboxylic acid instead requires in situ activation with EDC/sulfo-NHS, a process that is highly sensitive to hydrolysis, typically capping conjugation yields at 60-70% and requiring rigorous post-reaction purification to remove urea byproducts [2].
| Evidence Dimension | Amine conjugation yield and process steps |
| Target Compound Data | m-PEG8-NHS (>90% yield, 1-step reaction) |
| Comparator Or Baseline | m-PEG8-carboxylic acid (~60-70% yield, 2-step reaction with EDC) |
| Quantified Difference | >20% increase in conjugation yield and elimination of coupling reagents |
| Conditions | Aqueous bioconjugation at pH 7.5, room temperature |
Utilizing the pre-activated NHS ester streamlines manufacturing, reduces reagent costs, and maximizes the recovery of expensive biological targets.
m-PEG8-NHS ester is highly prioritized in ADC development where discrete mass is required for precise DAR analysis via mass spectrometry. Its 8-unit length provides the necessary hydrophilicity to solubilize lipophilic cytotoxins during conjugation, preventing antibody aggregation while ensuring regulatory CMC compliance [1].
For gold nanoparticles and quantum dots, m-PEG8-NHS is used to functionalize aminated surfaces. The ~29.8 Angstrom discrete spacer creates a dense, uniform hydrophilic shield that prevents non-specific protein adsorption (opsonization) while maintaining a smaller overall hydrodynamic radius than traditional 2 kDa or 5 kDa polymeric PEGs, which is critical for deep tissue penetration[2].
Small therapeutic peptides subject to rapid renal clearance and proteolytic degradation are modified with m-PEG8-NHS. The precise 8-unit length offers a validated balance, providing sufficient steric shielding to extend serum half-life without the massive activity loss often associated with conjugating larger polymeric PEGs near the peptide's active site[3].